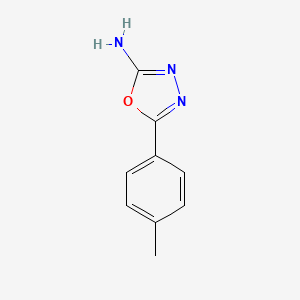

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 33621-60-2

Cat. No.: VC2319222

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33621-60-2 |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |

| Standard InChI Key | AXAUHVYAAUVJQR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)N |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is essential for researchers working with this compound. These properties influence its behavior in chemical reactions, biological systems, and pharmaceutical formulations.

The compound is identified by CAS number 33621-60-2 and has a molecular formula of C9H9N3O with a molecular weight of 175.19 g/mol. It typically exists as a crystalline solid at room temperature. The structure comprises a planar oxadiazole ring connected to a 4-methylphenyl group, with minimal dihedral angle between the two rings indicating structural rigidity.

Table 1 summarizes the key physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine:

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 33621-60-2 |

| IUPAC Name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |

| InChI Key | AXAUHVYAAUVJQR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)N |

The compound contains multiple functional groups that contribute to its chemical reactivity. The amino group at position 2 of the oxadiazole ring can participate in nucleophilic reactions and form hydrogen bonds with appropriate partners. The oxadiazole ring itself can engage in various interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The methyl group on the phenyl ring provides a site for potential oxidation reactions under appropriate conditions.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and related compounds. These methods typically involve the construction of the oxadiazole ring through cyclization reactions.

Cyclodehydration Approach

The cyclodehydration of appropriate acylhydrazides represents one of the most common methods for synthesizing 1,3,4-oxadiazole derivatives. For 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, this approach would typically involve the reaction of 4-methylbenzoic acid hydrazide with suitable reagents to form the oxadiazole ring with an amino group at position 2.

The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile. The cyclization process may require the presence of dehydrating agents or basic catalysts to facilitate the ring formation.

Orthoesters Method

Another potential synthetic route involves the reaction of hydrazides with orthoesters. This approach is illustrated in search result , which describes the synthesis of related oxadiazole compounds:

"The starting compound was 4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)pyridine (3) obtained by the reaction of isonicotinic acid hydrazide and triethyl orthoacetate/triethylorthobenzoate, which was heated under reflux for 24 h as outlined in Scheme 1."

While this exact method would need modification for producing 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, it demonstrates the general approach of using acid hydrazides and orthoester reagents to construct the oxadiazole ring system.

Advanced Synthetic Methods

Recent advances in synthetic methodology have explored more efficient approaches for preparing oxadiazole derivatives. These include microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. Other innovative methods involve the use of solid-phase synthesis, flow chemistry, and green chemistry approaches to make the synthetic process more environmentally friendly and efficient.

Table 2 summarizes various synthetic approaches for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and related compounds:

| Synthetic Method | Starting Materials | Reaction Conditions | Advantages |

|---|---|---|---|

| Cyclodehydration | 4-methylbenzoic acid hydrazide, appropriate reagents | Reflux in ethanol or acetonitrile | Well-established, good yields |

| Orthoesters method | 4-methylbenzoic acid hydrazide, triethyl orthoesters | Reflux for 24h | Versatile for various derivatives |

| Microwave-assisted synthesis | Same as conventional methods | Microwave irradiation | Shorter reaction times, higher yields |

Biological Activities

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives exhibit a wide range of biological activities that make them significant in medicinal chemistry research. These diverse biological properties have positioned this class of compounds as promising candidates for drug development.

Anticancer Properties

Research has indicated that 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine exhibits promising anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through several mechanisms. The compound can inhibit enzymes involved in DNA replication and protein synthesis, leading to reduced cell growth and proliferation.

Studies on structurally related derivatives have demonstrated significant growth inhibition against various cancer cell lines. For instance, related compounds have shown notable activity against melanoma, leukemia, and breast cancer cell lines. The growth inhibition percentages observed with these compounds range from moderate to high, indicating their potential as anticancer agents.

Table 3 presents data on the anticancer activity of selected oxadiazole derivatives related to 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine:

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 62.61 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 (Ovarian) | 85.26 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | NCI-H40 (Lung) | 75.99 |

In vitro studies have shown that these oxadiazole derivatives can induce apoptosis in cancer cells. This ability to promote programmed cell death in malignant cells makes them valuable candidates for cancer therapy development. The exact molecular mechanisms underlying their anticancer effects are still being investigated, but they likely involve multiple pathways related to cell cycle regulation and apoptosis.

Neurological Applications

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have shown promise in treating neurological disorders by acting as inhibitors of key enzymes involved in neurodegenerative diseases. Research indicates that derivatives of this compound can effectively inhibit monoamine oxidase enzymes (MAO-A and MAO-B) as well as cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase).

These enzymes are crucial targets for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. By inhibiting these enzymes, oxadiazole derivatives can modulate neurotransmitter levels in the brain, potentially improving cognitive function and motor control in affected individuals.

Compounds derived from this oxadiazole structure have demonstrated varying levels of enzyme inhibition potency. Some derivatives exhibited IC50 values in the millimolar range for MAO-A, MAO-B, and cholinesterase enzymes. Notably, some compounds showed multitargeting capabilities, inhibiting both MAO enzymes and cholinesterases simultaneously, which could be particularly valuable for complex neurological disorders that involve multiple pathological mechanisms.

Table 4 summarizes the enzyme inhibition data for selected oxadiazole derivatives:

| Compound | Target Enzyme | IC50 Value (mM) |

|---|---|---|

| Compound 4d | MAO-A | 0.11 |

| Compound 4e | MAO-B | 0.80 |

| Compound 4g | AChE | 0.83 |

Antimicrobial and Antifungal Activities

Beyond anticancer and neurological applications, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine has also been evaluated for its antimicrobial and antifungal activities. Studies suggest that it may inhibit the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent.

The exact mechanisms of antimicrobial action are still being investigated, but they likely involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival. The broad-spectrum activity observed with some oxadiazole derivatives suggests their potential utility in addressing infections caused by different types of pathogens.

Mechanism of Action

The diverse biological activities of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine are attributed to its interactions with specific molecular targets. Understanding these mechanisms is essential for optimizing the compound's therapeutic potential and developing more effective derivatives.

Enzyme Inhibition

One of the primary mechanisms through which 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine exerts its effects is enzyme inhibition. The compound can bind to various enzymes, altering their function or inhibiting their activity altogether.

In anticancer applications, the compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact enzymatic targets vary depending on the specific cancer type and cellular context.

For neurological applications, derivatives of this compound have shown inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B) and cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). By inhibiting these enzymes, the compounds can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease.

The binding of oxadiazole derivatives to these enzymes typically involves multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific binding mode depends on the structural features of both the compound and the target enzyme.

Apoptosis Induction

Another important mechanism of action, particularly relevant to anticancer applications, is the induction of apoptosis (programmed cell death). By affecting pathways related to cell death, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine promotes apoptosis in malignant cells.

The compound's ability to induce apoptosis may involve multiple pathways, including activation of caspase enzymes, disruption of mitochondrial membrane potential, interference with anti-apoptotic proteins, and generation of reactive oxygen species (ROS). The relative contribution of each pathway likely depends on the specific cellular context and the structural features of the particular derivative being studied.

Structure-Based Interactions

The structural features of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, particularly the oxadiazole ring and the 4-methylphenyl group, enable specific interactions with biological targets. The planar nature of the molecule allows for intercalation with DNA or insertion into binding pockets of target proteins.

The amino group at position 2 provides additional functionality for hydrogen bonding interactions with biological receptors. This group can act as both a hydrogen bond donor and acceptor, enhancing the compound's ability to engage in specific recognition events with target molecules.

Research Applications

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine has found applications in various areas of scientific research, particularly in medicinal chemistry and drug development.

Drug Discovery Platform

The compound serves as a valuable scaffold for developing novel therapeutic agents. Its diverse biological activities make it a promising starting point for the design of drugs targeting various conditions, including cancer, neurological disorders, and infectious diseases.

Researchers have used this compound as a template for creating libraries of derivatives with optimized properties. By introducing various substituents at different positions of the molecule, scientists can fine-tune the compound's biological activity, pharmacokinetic properties, and safety profile.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives. Research on anticancer activity has revealed that structurally related compounds show significant growth inhibition across several cancer cell lines.

Investigations focusing on neurological applications have demonstrated that derivatives of this compound can effectively inhibit enzymes involved in neurodegenerative diseases. The ability of these compounds to target multiple enzymes simultaneously makes them particularly interesting for complex neurological disorders that involve multiple pathological mechanisms.

Structure-Activity Relationship Studies

Research on 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine has contributed significantly to understanding structure-activity relationships in oxadiazole derivatives. These studies have identified key structural features that influence biological activity, guiding the rational design of more potent and selective compounds.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its biological activities is crucial for rational drug design and optimization.

Key Structural Features

The biological activity of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is influenced by several key structural features:

The oxadiazole ring provides rigidity to the molecule and serves as a hydrogen bond acceptor through its nitrogen and oxygen atoms. This ring is essential for the compound's biological activities and cannot be modified without significant changes in activity.

The 4-methylphenyl group contributes to the compound's lipophilicity and affects its ability to penetrate cell membranes. The methyl substituent influences the electronic properties of the phenyl ring, which can impact binding interactions with biological targets.

The amino group at position 2 of the oxadiazole ring serves as a hydrogen bond donor and can participate in various interactions with biological receptors. This group also provides a site for further functionalization to create derivatives with modified properties.

Modification Strategies

Various structural modifications have been explored to optimize the biological activities of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine:

| Modification | Effect on Biological Activity |

|---|---|

| Halogenation of phenyl ring | Increased metabolic stability and anticancer activity |

| Introduction of electron-donating groups | Enhanced interaction with specific enzymes |

| N-substitution of amino group | Modified hydrogen bonding capabilities and target selectivity |

| Introduction of additional aromatic rings | Increased lipophilicity and altered pharmacokinetics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume